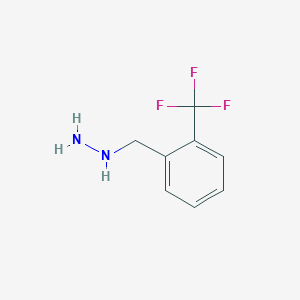

(2-(Trifluoromethyl)benzyl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

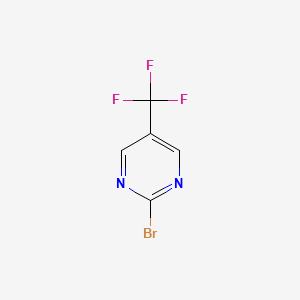

“(2-(Trifluoromethyl)benzyl)hydrazine” is a chemical compound with the empirical formula C8H10ClF3N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is used as an intermediate in organic syntheses .

Molecular Structure Analysis

The molecular weight of “(2-(Trifluoromethyl)benzyl)hydrazine” is 226.63 . The SMILES string representation is FC(F)(F)C1=CC=CC=C1CNN . The InChI representation is 1S/C8H9F3N2.ClH/c9-8(10,11)7-4-2-1-3-6(7)5-13-12;/h1-4,13H,5,12H2;1H .Physical And Chemical Properties Analysis

“(2-(Trifluoromethyl)benzyl)hydrazine” is a solid substance . It is an off-white solid .Scientific Research Applications

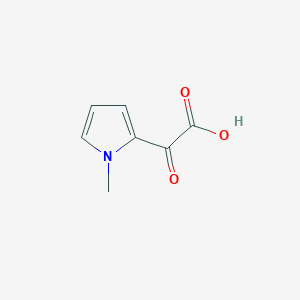

Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles

This compound is utilized in the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles, which are valuable in pharmaceuticals. The process involves a multi-component reaction using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . These triazoles have broad applications in medicine, agrochemicals, and ligand chemistry.

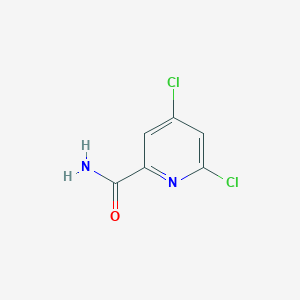

Development of Anticonvulsant Drugs

The trifluoromethyl group in the compound enhances the physicochemical and pharmacological properties of parent molecules. This characteristic is leveraged in the development of anticonvulsant drugs, where the compound serves as a precursor or intermediate .

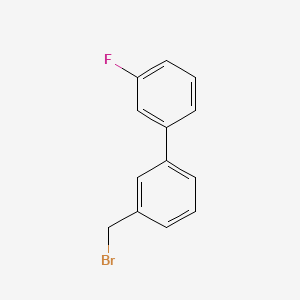

Inhibition of c-Met Protein Kinase

The compound is involved in the synthesis of heterocycles that inhibit the c-Met protein kinase, which is crucial in cancer research. These heterocycles are potential candidates for clinical drugs targeting c-Met related pathways .

Modulation of GABA A Receptors

Derivatives of (2-(Trifluoromethyl)benzyl)hydrazine are used to create compounds that modulate GABA A receptors. This application is significant in the treatment of neurological disorders, as GABA A receptors play a key role in inhibitory neurotransmission .

Creation of Fluorescent Probes

The compound’s derivatives are used to develop fluorescent probes. These probes are essential tools in biological research for visualizing and tracking biological processes in real-time .

Polymer Chemistry for Solar Cells

The compound is also used in polymer chemistry, particularly in the creation of polymers for solar cells. The trifluoromethyl group contributes to the physical properties of the polymers, enhancing their efficiency in solar energy conversion .

Safety and Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . More specific safety and hazard information would be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name |

[2-(trifluoromethyl)phenyl]methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-4-2-1-3-6(7)5-13-12/h1-4,13H,5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMFSCDINNZFAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606209 |

Source

|

| Record name | {[2-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Trifluoromethyl)benzyl)hydrazine | |

CAS RN |

627076-27-1 |

Source

|

| Record name | {[2-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)